molecular formula C36H60O10 B13404776 Karaviloside XI

Karaviloside XI

Cat. No.: B13404776
M. Wt: 652.9 g/mol
InChI Key: PEINIOPDXITOFS-TWWORFEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Karaviloside XI can be extracted from the roots of Momordica charantia using methanol . The extraction process involves drying the roots, grinding them into a fine powder, and then using methanol as a solvent to extract the glycosides. The methanol extract is then subjected to various chromatographic techniques to isolate and purify this compound .

Chemical Reactions Analysis

Karaviloside XI undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Biological Activity

Karaviloside XI is a triterpenoid glycoside derived from the bitter melon (Momordica charantia), which has gained attention for its significant biological activities, particularly in relation to diabetes and other metabolic disorders. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on glucose metabolism, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of compounds known as cucurbitane triterpenoids. Its structure features a steroidal core with glycosidic moieties that enhance its bioactivity. The compound has been shown to interact with various biological targets, contributing to its pharmacological effects.

AMPK Activation : One of the primary mechanisms through which this compound exerts its effects is by activating AMP-activated protein kinase (AMPK). This pathway is crucial for regulating energy homeostasis and enhancing glucose uptake in cells. Studies have demonstrated that this compound stimulates AMPK phosphorylation, leading to increased GLUT4 translocation to the cell membrane in L6 myotubes and 3T3-L1 adipocytes, which is essential for glucose entry into these cells .

Inhibition of Enzymatic Activity : this compound has also been implicated in the inhibition of key enzymes involved in carbohydrate metabolism, such as α-glucosidase. This inhibition can reduce postprandial hyperglycemia, making it a potential candidate for managing diabetes .

Antidiabetic Effects

This compound has been extensively studied for its antidiabetic properties. In various studies:

  • In vitro Studies : At concentrations as low as 0.1 nM, this compound demonstrated significant hypoglycemic effects, promoting glucose uptake and fatty acid oxidation in muscle cells .
  • In vivo Studies : In STZ-induced diabetic rat models, administration of extracts containing this compound resulted in improved glucose tolerance and reduced serum glucose levels compared to control groups .

Antimicrobial Activity

Emerging research indicates that this compound may possess antimicrobial properties as well. It has been shown to exhibit activity against various pathogens, although further studies are needed to elucidate the specific mechanisms and efficacy against different microbial strains .

Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound:

Study ReferenceBiological ActivityObservations
Hypoglycemic EffectsEnhanced GLUT4 translocation; AMPK activation at low concentrations (0.1 nM)
Antidiabetic ActivitySignificant reduction in blood glucose levels in diabetic rat models
Enzyme InhibitionInhibition of α-glucosidase activity; reduced postprandial hyperglycemia
Antimicrobial EffectsPotential activity against various pathogens; requires further investigation

Case Studies

  • Diabetes Management : A study involving STZ-induced diabetic rats showed that daily administration of bitter melon extracts containing this compound significantly improved glucose clearance rates compared to untreated controls. The extracts not only reduced fasting blood glucose levels but also improved insulin sensitivity over time .
  • Microbial Resistance : Preliminary findings suggest that extracts rich in this compound may enhance resistance against certain bacterial strains, indicating potential applications in treating infections alongside diabetes management .

Properties

Molecular Formula

C36H60O10

Molecular Weight

652.9 g/mol

IUPAC Name

(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-5,9,17,17-tetramethyl-8-[(2R,4R,5S)-4,5,6-trihydroxy-6-methylheptan-2-yl]-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol

InChI

InChI=1S/C36H60O10/c1-19(16-21(38)29(42)32(4,5)43)20-10-12-34(7)23-11-13-36-24(35(23,18-44-36)15-14-33(20,34)6)8-9-25(31(36,2)3)46-30-28(41)27(40)26(39)22(17-37)45-30/h11,13,19-30,37-43H,8-10,12,14-18H2,1-7H3/t19-,20-,21-,22-,23+,24+,25+,26-,27-,28-,29+,30+,33-,34+,35+,36-/m1/s1

InChI Key

PEINIOPDXITOFS-TWWORFEVSA-N

Isomeric SMILES

C[C@H](C[C@H]([C@@H](C(C)(C)O)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@@H]([C@@H]([C@H](O6)CO)O)O)O)OC4)C)C

Canonical SMILES

CC(CC(C(C(C)(C)O)O)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C

Origin of Product

United States

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